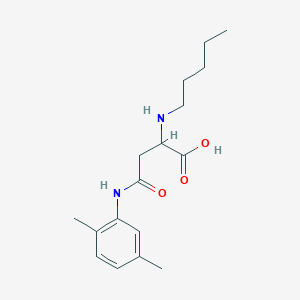

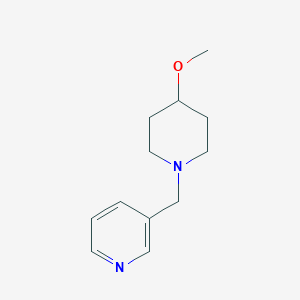

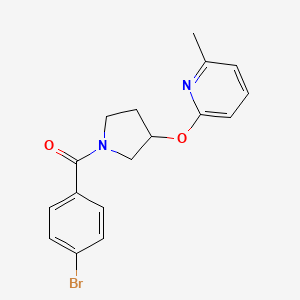

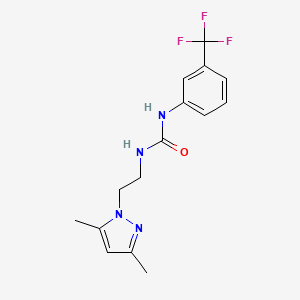

3-((4-Methoxypiperidin-1-yl)methyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A series of 2-amino-4-(1-piperidine) pyridine derivatives 3, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed by Zhang et al .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

"3-((4-Methoxypiperidin-1-yl)methyl)pyridine" and its derivatives have been explored for their potential in synthesizing highly functionalized compounds, such as azabicyclo[3.2.1]octanes, which might be converted into a variety of natural and non-natural tropane alkaloids. This application underscores the utility of these compounds in synthesizing complex molecular structures, potentially useful in pharmaceuticals (Rumbo, Mouriño, Castedo, & Mascareñas, 1996).

The conversion of 3-methoxypiperidines into 2-(bromomethyl)pyrrolidines through a reaction with boron(III) bromide has demonstrated a novel pathway for synthesizing pyrrolidine derivatives. This process showcases the chemical versatility and potential applications of these compounds in organic synthesis and drug development (Tehrani, Van Syngel, Boelens, Contreras, Kimpe, & Knight, 2000).

Material Science and Engineering

- The study of cyclometalated diruthenium complexes bridged by pyridyl derivatives has provided insights into the electrochemical properties of these materials, which are significant for their application in electronic devices and as catalysts in various chemical reactions. This research illustrates the contribution of pyridine derivatives to the field of materials science, particularly in designing new materials with specific electronic and optical properties (Yao, Nie, Yang, Yao, & Zhong, 2015).

Corrosion Inhibition

- Pyridine derivatives have been investigated for their potential as corrosion inhibitors for mild steel in acidic environments. This application is crucial for industrial processes where corrosion can lead to significant material and financial losses. The findings from these studies offer valuable information for the development of more effective and environmentally friendly corrosion inhibitors (Ansari, Quraishi, & Singh, 2015).

Catalysis

- The synthesis and application of (imino)pyridine palladium(II) complexes in ethylene dimerization highlight the role of pyridine derivatives in catalysis. These complexes demonstrate high catalytic activities and selectivity, which are essential for industrial chemical processes. Such studies pave the way for the development of more efficient and selective catalysts for various chemical transformations (Nyamato, Ojwach, & Akerman, 2015).

Safety and Hazards

3-Methylpyridine is classified as a weak base. It is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid (Category 2), has acute oral toxicity (Category 4), acute dermal toxicity (Category 3), acute inhalation toxicity (Category 3), skin corrosion (Category 1B), and serious eye damage (Category 1) .

Direcciones Futuras

3-Methylpyridine is a precursor to pyridine derivatives that have applications in the pharmaceutical and agricultural industries . It is expected that the development of fast and cost-effective methods for the synthesis of substituted piperidines will continue to be an important task of modern organic chemistry .

Propiedades

IUPAC Name |

3-[(4-methoxypiperidin-1-yl)methyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-15-12-4-7-14(8-5-12)10-11-3-2-6-13-9-11/h2-3,6,9,12H,4-5,7-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNNHIUCEMAEECA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)CC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-1-(4-chlorophenyl)-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2440793.png)

![3-(2-chlorophenyl)-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2440794.png)

![2,4,6-trichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2440805.png)

![6-(2-Methoxyethyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B2440806.png)

![2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide](/img/structure/B2440809.png)